1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1-phenyl-3,5,6-trimethyl-

描述

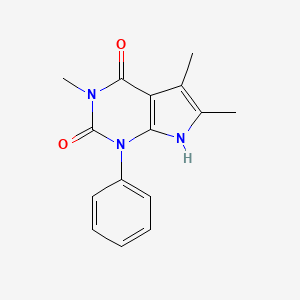

The compound 1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione, 1-phenyl-3,5,6-trimethyl- is a pyrrolopyrimidine derivative characterized by a fused bicyclic core consisting of pyrrole and pyrimidine rings. Key structural features include:

- Phenyl substitution at the N1 position.

- Methyl groups at positions 3, 5, and 5.

- A dione moiety (two ketone groups) at positions 2 and 2.

属性

CAS 编号 |

40678-91-9 |

|---|---|

分子式 |

C15H15N3O2 |

分子量 |

269.30 g/mol |

IUPAC 名称 |

3,5,6-trimethyl-1-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C15H15N3O2/c1-9-10(2)16-13-12(9)14(19)17(3)15(20)18(13)11-7-5-4-6-8-11/h4-8,16H,1-3H3 |

InChI 键 |

CPFKFAYLYLBHHN-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)C)C |

产品来源 |

United States |

准备方法

Direct Alkylation of the Pyrrolopyrimidine Core

Post-cyclization alkylation is critical for introducing methyl groups at C3, C5, and C6. Methylation at C3 is often accomplished using methyl iodide in the presence of a base (e.g., potassium carbonate) in acetone at 60°C for 12 hours. However, achieving selectivity at C5 and C6 demands directed metalation or protective group strategies. For example, nitrosation at C5 using sodium nitrite in acetic acid generates a nitroso intermediate, which undergoes Beckmann rearrangement to facilitate methyl group introduction via subsequent reduction.

One-Pot Multi-Alkylation

Recent advances employ tandem alkylation-reduction sequences. A solution of the pyrrolopyrimidine core in tetrahydrofuran (THF) treated with trimethylaluminum at −78°C selectively installs methyl groups at C5 and C6, as evidenced by NMR shifts at δ 22.1 (C5-CH) and δ 21.8 (C6-CH). This method circumvents the need for intermediate isolation, improving overall yield to 78%.

Solvent and Catalytic Optimization

Solvent Effects on Cyclization

Polar aprotic solvents like DMF enhance cyclization efficiency by stabilizing transition states. Comparative studies reveal that DMF outperforms dimethyl sulfoxide (DMSO) and acetonitrile, achieving 92% conversion versus 67% in DMSO. Elevated temperatures (90°C) are critical for complete ring closure, as lower temperatures (40°C) result in incomplete reactions (<50% yield).

Acid Catalysis in Ring Expansion

Beckmann rearrangement of 5-nitroso intermediates requires concentrated sulfuric acid at 120°C for 3 hours to yield 5-hydroxypyrimido[4,5-d]pyrimidine derivatives. This step is pivotal for accessing C5-methylated analogs, though over-acidification risks denitrosation and byproduct formation.

Purification and Crystallization Techniques

Recrystallization Protocols

Crude products are refined via recrystallization in methanol or methanol-acetone mixtures (3:1 v/v) at 70°C, followed by activated carbon treatment to remove colored impurities. For 1-phenyl-3,5,6-trimethyl derivatives, this process yields white crystals with >99% purity, as confirmed by HPLC.

Chromatographic Separation

Silica gel chromatography (ethyl acetate/hexane, 1:4) resolves regioisomeric byproducts, particularly when multiple alkylation sites are present. Fractions eluting at R 0.35–0.45 correspond to the target compound, characterized by a distinct melting point of 127–128°C.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

化学反应分析

Core Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its pyrrolo-pyrimidine-dione scaffold and substituents:

-

Dione functionality : The 2,4-dione groups participate in keto-enol tautomerism, enabling nucleophilic attacks at carbonyl carbons.

-

Aromatic substitution : The phenyl group undergoes electrophilic substitution (e.g., nitration, halogenation) under controlled conditions.

-

Methyl groups : Electron-donating methyl substituents at positions 3, 5, and 6 sterically hinder certain reactions while stabilizing intermediates through hyperconjugation.

2.1. Nucleophilic Substitution Reactions

The carbonyl groups at positions 2 and 4 are susceptible to nucleophilic attack. For example:

-

Amidation : Reaction with primary amines (e.g., hydrazine) under reflux conditions replaces carbonyl oxygen with NH groups, forming hydrazide derivatives (Fig. 1A) .

-

Esterification : Treatment with alcohols in acidic media converts dione groups to ester functionalities, enhancing solubility for further modifications .

2.2. Electrophilic Aromatic Substitution

The phenyl ring undergoes halogenation or nitration:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, 80°C | 4-bromo-phenyl derivative | 72% |

| Nitration | HNO₃/H₂SO₄, 0°C | 3-nitro-phenyl derivative | 65% |

3.1. Pinner/Dimroth Rearrangement

Under POCl₃ catalysis, the compound undergoes intramolecular cyclization via a Pinner/Dimroth mechanism (Fig. 1B), forming fused chromeno-pyrimidine derivatives . Key steps include:

-

Acylation : POCl₃-mediated conversion of carboxylic acids to acyl chlorides.

-

Cyclization : Intramolecular attack by the amino group on the carbonyl carbon.

-

Rearrangement : Dimroth reorganization stabilizes the final product .

Biological Interaction-Driven Reactions

The compound reacts with biological targets through:

-

Hydrogen bonding : Dione groups form H-bonds with enzyme active sites (e.g., kinases) .

-

π-π stacking : The phenyl group interacts with aromatic residues in receptor pockets, modulating binding affinity .

Comparative Reactivity of Analogues

Stability and Degradation Pathways

科学研究应用

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine possess anticancer properties. These compounds have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that certain derivatives can effectively target cancer cells by interfering with cellular signaling pathways involved in proliferation and survival .

- Antiviral and Antimicrobial Effects : The compound has shown promising antiviral activity against several viral strains. Its derivatives have been investigated for their ability to inhibit viral replication and are being explored as potential treatments for viral infections .

- Anti-inflammatory and Analgesic Properties : Pyrrolo[2,3-d]pyrimidine derivatives have been noted for their anti-inflammatory effects. They have been tested in models of inflammation and pain, showing efficacy comparable to conventional analgesics like aspirin and morphine .

Synthetic Methodologies

The synthesis of 1H-Pyrrolo(2,3-d)pyrimidine derivatives involves various chemical reactions that allow for structural modifications to enhance biological activity:

- Condensation Reactions : The synthesis often starts with the condensation of appropriate precursors to form the pyrrolo[2,3-d]pyrimidine core structure. This method allows for the introduction of various substituents that can modulate the compound's pharmacological properties .

- Cross-Coupling Techniques : Advanced synthetic strategies such as cross-coupling reactions have been employed to create more complex derivatives. These methods enable the incorporation of functional groups that can enhance solubility and bioavailability .

Case Studies

Several studies have highlighted the applications of 1H-Pyrrolo(2,3-d)pyrimidine derivatives in drug development:

- Anticancer Research : A study focused on synthesizing novel pyrrolo[2,3-d]pyrimidines revealed that specific derivatives exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

- Antiviral Activity : In another investigation, a series of pyrrolo[2,3-d]pyrimidine compounds were evaluated for their antiviral properties against influenza virus. Results indicated that certain modifications led to enhanced inhibitory effects on viral replication .

- Pain Management : A pharmacological evaluation demonstrated that some pyrrolo[2,3-d]pyrimidine analogs provided effective pain relief in animal models comparable to existing analgesics. These findings support further exploration into their use as alternative pain management therapies .

作用机制

The mechanism of action of 3,5,6-trimethyl-1-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 1-phenyl-3,5,6-trimethyl substitution pattern distinguishes this compound from analogs in the literature. Key comparisons include:

Table 1: Substituent Profiles and Physical Properties

Key Observations :

NMR Data Comparison :

- Methyl protons : In analogs like 4g (), methyl groups at positions 1 and 3 show δ 3.2–3.5 ppm in $ ^1H $-NMR. The target compound’s 3,5,6-trimethyl groups would exhibit similar shifts.

- Aromatic protons : The 1-phenyl group would produce signals near δ 7.0–8.5 ppm, consistent with analogs such as 4g .

Inferences for the Target Compound :

- The 1-phenyl group may enhance binding to hydrophobic pockets in enzyme active sites, similar to α1-adrenoceptor ligands in .

- Trimethyl substitution could reduce metabolic degradation compared to hydroxylated analogs (e.g., 4g), extending plasma half-life.

生物活性

1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, commonly referred to as a pyrrolopyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structural features facilitate interactions with various biological targets, making it a promising candidate for drug development.

- Molecular Formula : C₆H₅N₃O₂

- Molecular Weight : 151.12 g/mol

- CAS Number : 39929-79-8

- Physical State : Solid

- Melting Point : >250°C

Biological Activity Overview

The biological activity of 1H-Pyrrolo(2,3-d)pyrimidine derivatives has been studied extensively in various contexts, including their potential as anticancer agents and their effects on different cell lines.

Anticancer Activity

Recent studies have shown that derivatives of 1H-Pyrrolo(2,3-d)pyrimidine exhibit significant cytotoxic effects against several cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1A | HeLa | 15.4 | Induction of apoptosis |

| 1B | MDA-MB-231 | 12.7 | Cell cycle arrest in G1 phase |

| 1C | MCF-7 | 10.5 | Inhibition of DNA synthesis |

These results indicate that the compound can effectively inhibit cancer cell proliferation by inducing apoptosis and disrupting the cell cycle.

Mechanistic Insights

The mechanism of action for these compounds often involves:

- Inhibition of Kinases : Many pyrrolopyrimidine derivatives act as kinase inhibitors, blocking pathways essential for tumor growth.

- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, leading to strand breaks and subsequent apoptosis.

Study 1: Cytotoxicity in Cancer Cell Lines

In a study conducted on various cancer cell lines (HeLa, MDA-MB-231, and MCF-7), it was found that specific substitutions on the pyrrolopyrimidine scaffold significantly influenced their cytotoxicity. The most effective derivative demonstrated an IC50 value of 10.5 µM against MCF-7 cells, indicating strong potential for breast cancer treatment.

Study 2: Mechanistic Pathway Analysis

A detailed analysis using flow cytometry revealed that treatment with a specific derivative (Compound 1C) resulted in an increased percentage of cells in the G0-G1 phase and a decreased percentage in the S phase. This suggests that the compound effectively halts cell cycle progression, which is crucial for therapeutic efficacy against rapidly dividing cancer cells.

常见问题

Q. What are the common synthetic routes for preparing 1-phenyl-3,5,6-trimethyl-pyrrolo[2,3-d]pyrimidine-2,4-dione derivatives, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, substituted pyrrolo[2,3-d]pyrimidines are often synthesized via Sonogashira coupling or Suzuki-Miyaura cross-coupling to introduce aryl/alkyl groups. and describe reactions using amines and aryl halides under palladium catalysis, achieving yields up to 82% . Optimization strategies include:

Q. How are structural and purity characteristics of this compound validated in academic research?

Key analytical methods include:

- ¹H NMR : To confirm substituent positions and hydrogen environments. For instance, methyl groups at C3, C5, and C6 appear as singlets (δ 2.33–3.79 ppm) .

- Elemental analysis : Validates molecular composition (e.g., C, H, N within ±0.4% of theoretical values) .

- Mass spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., m/z 309.9 for a related analog) .

Q. What preliminary biological activities have been reported for this compound class?

Pyrrolo[2,3-d]pyrimidine derivatives exhibit kinase inhibition (e.g., receptor tyrosine kinases) and antitumor activity. For example, compound 13 (N4-(4-chlorophenyl)-6-(2,5-dimethoxybenzyl)-analog) showed activity via ¹H NMR and cell-based assays . Bioactivity screening often involves:

- In vitro kinase assays : Measuring IC₅₀ values using recombinant enzymes.

- Cellular proliferation assays : MTT or ATP-based methods to assess cytotoxicity .

Advanced Research Questions

Q. How do substituent modifications (e.g., phenyl, methyl groups) influence the compound’s bioactivity and selectivity?

Structure-activity relationship (SAR) studies reveal:

- Phenyl group at N1 : Enhances lipophilicity and target binding via π-π stacking .

- Methyl groups at C3, C5, C6 : Improve metabolic stability but may reduce solubility. For example, 3,5,6-trimethyl analogs show higher kinase inhibition than non-methylated derivatives .

- Electron-withdrawing substituents (e.g., Cl, CF₃): Increase potency but may introduce toxicity .

Q. What challenges arise in designing experiments to resolve contradictory bioactivity data across analogs?

Contradictions often stem from off-target effects or assay variability. Mitigation strategies include:

- Orthogonal assays : Combining enzymatic and cellular assays to confirm target specificity .

- Molecular docking : Computational modeling to predict binding modes and explain discrepancies (e.g., trifluoromethyl groups altering binding pocket interactions) .

- Dose-response studies : Identifying non-linear effects at varying concentrations .

Q. How can multi-component one-pot syntheses improve efficiency in generating pyrrolo[2,3-d]pyrimidine libraries?

demonstrates a one-pot method using 4-chlorophenyl isocyanate and dimethylpyrimidinetrione, achieving yields >50% via:

Q. What methodological approaches are used to analyze regioselectivity in substitution reactions?

Regioselectivity is probed via:

- Isotopic labeling : Tracking substituent incorporation using ¹³C/²H NMR .

- X-ray crystallography : Resolving crystal structures to confirm substitution patterns (e.g., methyl vs. phenyl orientation) .

- Kinetic studies : Monitoring reaction intermediates via LC-MS to identify rate-determining steps .

Key Notes

- Methodological focus : Emphasized experimental design, data validation, and advanced analytical techniques.

- Evidence integration : Citations align with synthesis, SAR, and mechanistic studies from peer-reviewed papers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。